

# Core Structure: The Xanthine Scaffold

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## Compound of Interest

Compound Name: *tert*-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B153353

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Xanthine, or 3,7-dihydropurine-2,6-dione, is a purine base consisting of a pyrimidine ring fused to an imidazole ring.<sup>[1]</sup> This core structure is found in many naturally occurring and synthetic compounds with a wide range of pharmacological activities.<sup>[2]</sup> The nitrogen atoms at positions 1, 3, and 7, and the carbon at position 8 are common sites for substitution, leading to a diverse array of derivatives with varied biological effects.<sup>[2][3]</sup>

## Synthesis of Substituted Xanthine Derivatives

The synthesis of substituted xanthines can be broadly categorized into methods for N-alkylation and C8-substitution.

**N-Alkylation:** Alkyl groups can be introduced at the N1, N3, and N7 positions of the xanthine core. This is often achieved by reacting the xanthine with alkyl halides in the presence of a base.<sup>[4][5]</sup> More recent methods also utilize greener solvents like water and technologies such as Q-tube® for efficient alkylation.<sup>[4]</sup>

**C8-Substitution:** The introduction of substituents at the 8-position is a key strategy for modifying the pharmacological profile of xanthine derivatives. A common approach is the Traube purine synthesis, which involves the condensation of a 5,6-diaminouracil with a carboxylic acid or its derivative, followed by cyclization.<sup>[1][2]</sup> Microwave-assisted synthesis has been shown to significantly improve the efficiency of these cyclization reactions.<sup>[6]</sup>

## Biological Activity and Mechanisms of Action

Substituted xanthine derivatives are known to interact with several important biological targets, primarily adenosine receptors, phosphodiesterases, and dipeptidyl peptidase-4.

## Adenosine Receptor Antagonism

Many xanthine derivatives, including caffeine and theophylline, act as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2][7] These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation can lead to effects such as CNS stimulation, bronchodilation, and anti-inflammatory responses.[7][8]

## Phosphodiesterase (PDE) Inhibition

Xanthines can inhibit phosphodiesterases, a group of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][9] By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to various cellular responses, including smooth muscle relaxation and reduced inflammation.[9][10]

## Dipeptidyl Peptidase-4 (DPP-4) Inhibition

More recently, xanthine-based compounds have been developed as potent and selective inhibitors of DPP-4.[11][12] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are important for regulating blood glucose levels.[13][14] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner.[15][16]

## Quantitative Data

The following tables summarize the pharmacological data for a selection of representative xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinities of Selected Xanthine Derivatives

Compound	A1 Ki (nM)	A2A Ki (nM)	A2B Ki (nM)	A3 Ki (nM)
Theophylline	12,000	25,000	13,000	>100,000
Caffeine	40,000	20,000	50,000	>100,000
Istradefylline	2,800	2.2	>10,000	1,400

Data are indicative and compiled from various sources. Ki values represent the inhibition constant.

Table 2: Phosphodiesterase Inhibitory Activity of Selected Xanthine Derivatives

Compound	PDE1 IC50 (μM)	PDE3 IC50 (μM)	PDE4 IC50 (μM)	PDE5 IC50 (μM)
Theophylline	200	50	100	250
Pentoxifylline	100	-	-	200

IC50 values represent the half-maximal inhibitory concentration.

Table 3: DPP-4 Inhibitory Activity of Selected Xanthine-Based Derivatives

Compound	DPP-4 IC50 (nM)
Linagliptin	1
BI 1356	~1

IC50 values represent the half-maximal inhibitory concentration.[\[12\]](#)

## Experimental Protocols

### Adenosine Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to adenosine receptors.

**Materials:**

- Membrane preparations from cells expressing the specific adenosine receptor subtype.
- Radioligand (e.g., [<sup>3</sup>H]DPCPX for A1).[[17](#)]
- Non-specific binding agent (e.g., theophylline).[[17](#)]
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[[18](#)]
- Glass fiber filters.
- Scintillation counter.

**Procedure:**

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
- To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled ligand is included.[[18](#)]
- After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[[18](#)]
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC<sub>50</sub> value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[[17](#)]

## Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isozyme.

**Materials:**

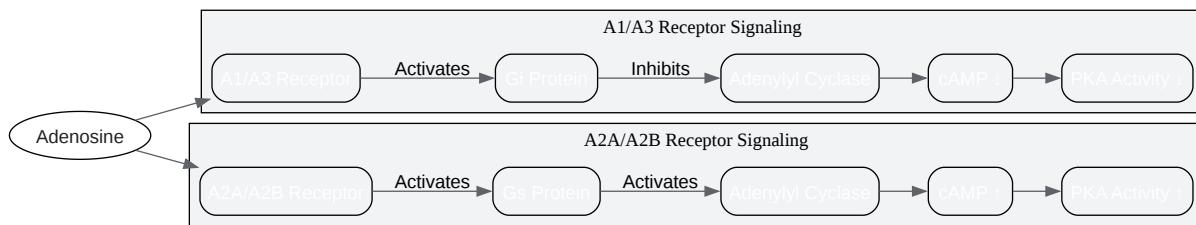
- Recombinant human PDE enzyme.
- [<sup>3</sup>H]cAMP or [<sup>3</sup>H]cGMP as a substrate.
- Snake venom nucleotidase.
- Anion-exchange resin.
- Scintillation fluid.

**Procedure:**

- The test compound is pre-incubated with the PDE enzyme in an assay buffer.
- The reaction is initiated by the addition of the radiolabeled substrate ([<sup>3</sup>H]cAMP or [<sup>3</sup>H]cGMP).[19]
- The mixture is incubated at 30°C for a defined period.[19]
- The reaction is terminated by boiling.[19]
- Snake venom nucleotidase is added to hydrolyze the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.[19]
- The mixture is passed through an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside.
- The radioactivity of the eluted nucleoside is quantified by scintillation counting.
- The percentage of inhibition is calculated, and the IC<sub>50</sub> value is determined by plotting the inhibition against the compound concentration.

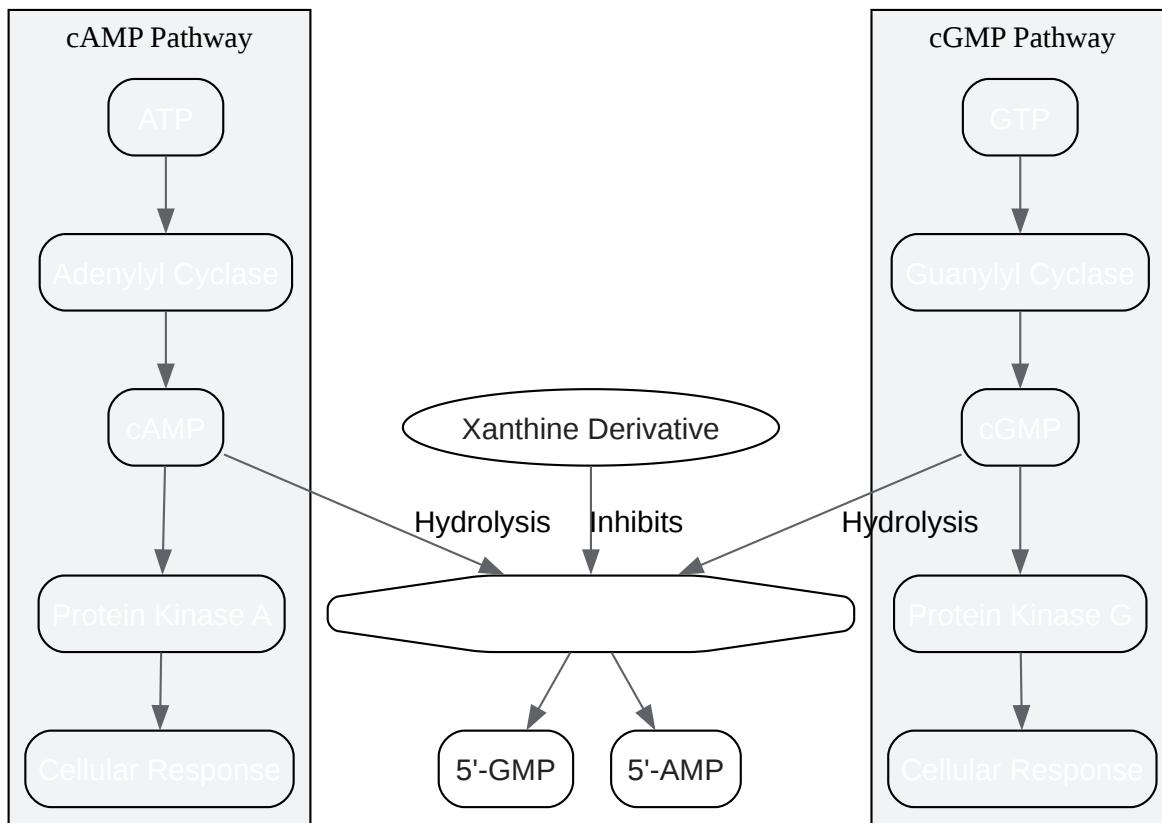
## Mandatory Visualizations

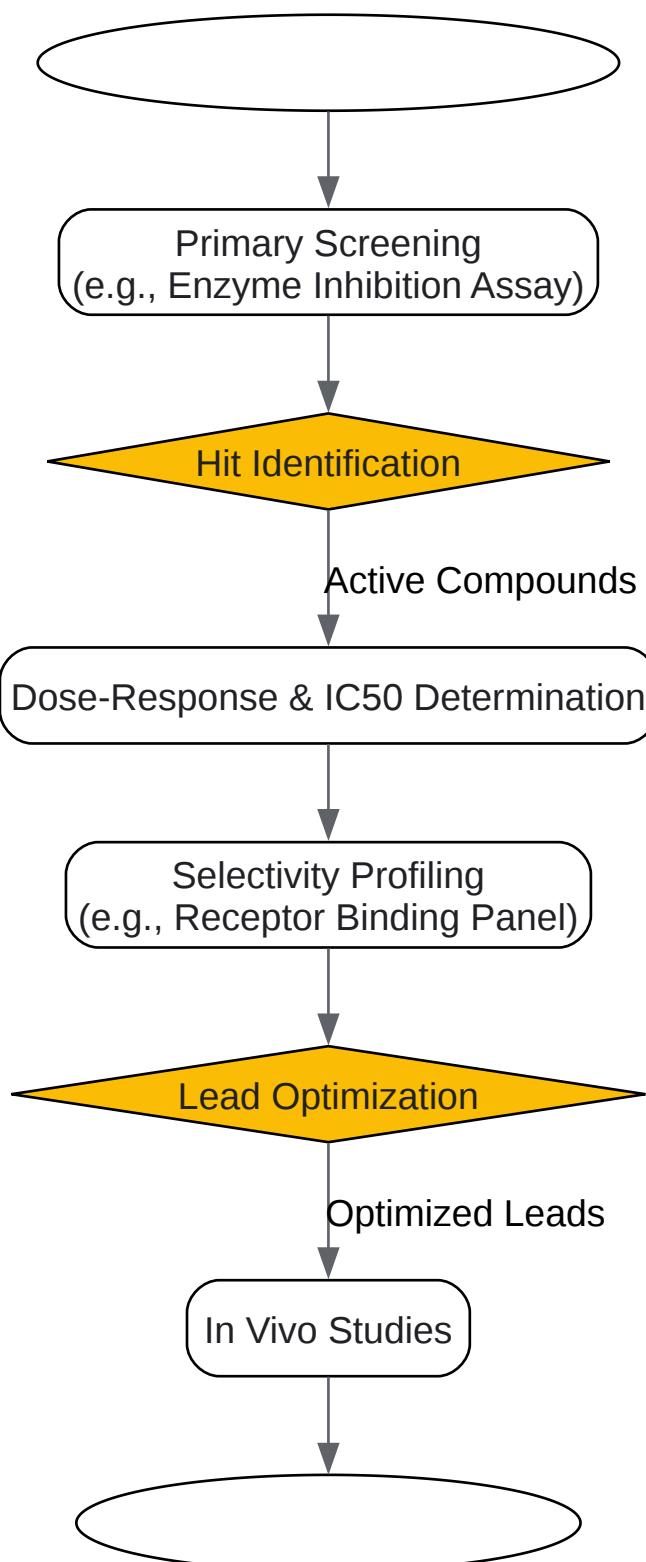
## Signaling Pathways and Experimental Workflows

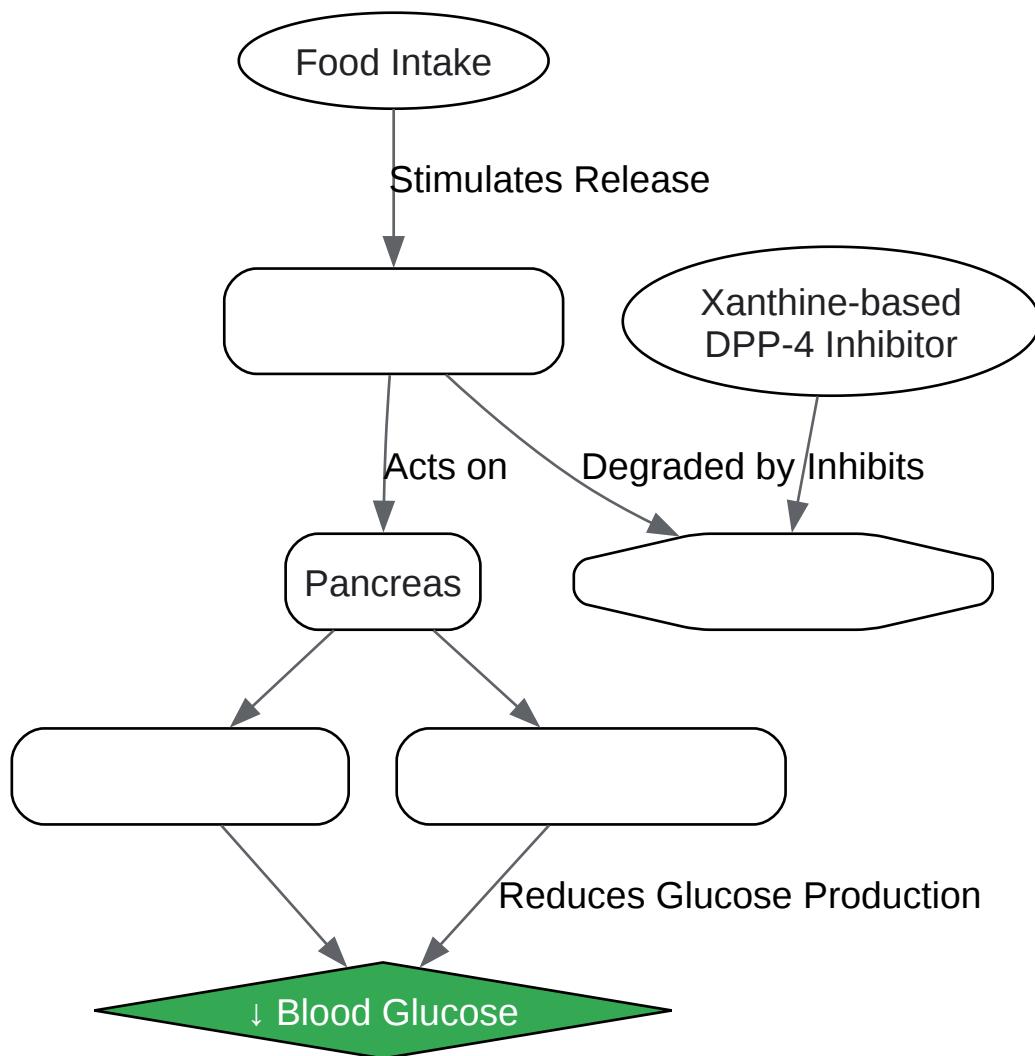


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Caption: Adenosine receptor signaling pathways.[20][21]





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